Malachite Green carbinol

Description

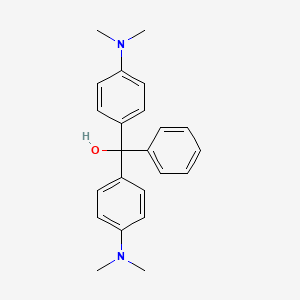

Structure

3D Structure

Properties

IUPAC Name |

bis[4-(dimethylamino)phenyl]-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHOGENDFZKPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060149 | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Malachite Green carbinol base | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

510-13-4 | |

| Record name | Malachite green carbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite Green carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(p-dimethylaminophenyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN CARBINOL BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/680V7SFB75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

malachite green carbinol base chemical properties

An In-depth Technical Guide to the Chemical Properties of Malachite Green Carbinol Base

Foreword

In the multifaceted world of analytical chemistry, drug development, and aquaculture, a nuanced understanding of chemical species and their transformations is paramount. Malachite green, a compound with a storied history as a dye and a potent biocide, exists not as a single entity but as a dynamic system of interconverting forms. Among these, the this compound base—the colorless, neutral species—plays a pivotal role in its environmental fate, biological uptake, and toxicity. This guide provides an in-depth exploration of the core chemical properties of this compound base, moving beyond simple data points to explain the causality behind its behavior. It is designed for the discerning researcher and scientist who requires not just data, but actionable, field-proven insights.

Chemical Identity and Molecular Architecture

This compound base, also known by its IUPAC name bis[4-(dimethylamino)phenyl]-phenylmethanol, is the hydrated, colorless form of the vibrant malachite green dye.[][2][3] It is the result of the hydration of the central carbon atom of the malachite green cation.[4] This transformation is a cornerstone of its chemistry, dictating its solubility, stability, and interaction with biological systems.

The fundamental molecular characteristics are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₆N₂O | [][2] |

| Molecular Weight | 346.46 g/mol | [] |

| CAS Number | 510-13-4 | [][2][3] |

| Appearance | Grey to green powder | [] |

| IUPAC Name | bis[4-(dimethylamino)phenyl]-phenylmethanol | [] |

| Synonyms | Solvent Green 1, C.I. Basic Green 4 carbinol | [][3][5] |

The Critical pH-Dependent Equilibrium

The biological and environmental activity of malachite green is inextricably linked to a pH-dependent equilibrium between the colored cationic form and the colorless carbinol base.[4][6] Understanding this equilibrium is fundamental to any experimental design or analysis involving this compound.

The dissociation constant (pKa) for the conversion of the conjugated acid (the green cation, MG⁺) to the carbinol base (MGOH) is approximately 6.9 at 25°C.[5][7][8][9]

MG⁺ (Green Cation) + H₂O ⇌ MGOH (Colorless Carbinol) + H⁺

This equilibrium dictates that:

-

In acidic to neutral solutions (pH < 6.9): The equilibrium favors the intensely colored, water-soluble cationic form.[4][9] In very strong acid (pH < 1), a dication can form, which is yellow.[4]

-

In alkaline solutions (pH > 6.9): The equilibrium shifts significantly towards the formation of the colorless, lipophilic carbinol base.[4][9] The rate of this conversion increases with higher pH and temperature.[4][5]

This relationship is visually represented in the following diagram:

Caption: Figure 1. pH-dependent equilibrium of Malachite Green.

The lipophilic nature of the carbinol base is of significant toxicological concern, as it is believed to be the form that is more readily taken up by organisms like fish through their gills.[5]

Physicochemical and Spectral Properties

The physical state and spectral behavior of the carbinol base differ markedly from its cationic counterpart.

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 112–114 °C | [][10] |

| Boiling Point | 526.2 °C (at 760 mmHg) | [][10] |

| Density | 1.131 g/cm³ | [][3] |

| Solubility | Relatively insoluble in water (~500 pg/L); More lipophilic than the cation. Soluble in DMSO. | [4][11] |

| XLogP3 | 4.1 - 4.5 | [3] |

Spectral Characteristics

The defining spectral feature of the carbinol base is its lack of significant absorption in the visible spectrum, rendering it colorless. This is in stark contrast to the malachite green cation, which has a strong absorbance maximum at approximately 617-618 nm, responsible for its characteristic blue-green color.[4][12]

While primarily non-absorbing in the visible range, one source notes an absorbance peak for the carbinol base at 447 nm.[13] This may be attributable to measurements in a specific solvent or the presence of trace amounts of the cationic form. For practical purposes in aqueous solutions, its formation is monitored by the disappearance of the 618 nm peak. The carbinol base is also non-fluorescent.[11]

| Species | Form | Absorbance Max (λmax) | Molar Extinction (ε) | Fluorescence |

| Malachite Green Cation | C₂₃H₂₅N₂⁺ | ~617 nm | 148,900 cm⁻¹M⁻¹ | Very low in fluid solvents |

| This compound | C₂₃H₂₆N₂O | None (significant in visible) | N/A | Non-fluorescent |

| Leucomalachite Green | C₂₃H₂₆N₂ | Colorless | Detectable by fluorescence (λex ~265 nm, λem ~360 nm) | Yes |

Stability and Degradation Pathways

This compound base is notably more susceptible to photodegradation than the dye form.[7][8] This is a critical factor in the environmental persistence of malachite green. Solar photolysis is considered a primary degradation pathway, driven mainly by the breakdown of the carbinol form.[7][8]

Studies have calculated the quantum yields (Φ), a measure of photochemical efficiency, for both species under various UV wavelength ranges:

-

MG Carbinol: Φ is 4.3 x 10⁻³ (280-312 nm) and 5.8 x 10⁻³ (313-410 nm).[7][8][9]

-

MG Cation (Dye): Φ is 4.8 x 10⁻⁵ (280-312 nm) and 1.1 x 10⁻⁵ (313-365 nm).[7][8][9]

These values demonstrate that the carbinol form is orders of magnitude more sensitive to light-induced degradation. The degradation can proceed through pathways involving demethylation and hydroxylation, ultimately breaking down the triphenylmethane structure.[9]

Toxicological Profile and Handling

From a safety and regulatory standpoint, malachite green and its derivatives are considered hazardous substances.

-

Acute Toxicity: The carbinol base is classified as harmful if swallowed.[10][14] Animal studies indicate an oral LD50 in mice of 470 mg/kg.[14]

-

Serious Health Effects: There is evidence suggesting a risk of serious eye damage, potential for irreversible mutagenic effects, and possible harm to an unborn child.[14] Long-term exposure carries concerns of carcinogenicity and reproductive toxicity.[15][16]

Handling Protocol: Due to its hazardous nature, strict safety protocols must be followed when handling this compound base.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

-

Handling: Avoid all personal contact, including inhalation of dust.[14] Prevent dust generation. Do not eat, drink, or smoke in the work area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]

Field-Proven Experimental Methodologies

The following protocols are provided as self-validating systems for the characterization and quantification of this compound and its related forms.

Protocol 1: Spectrophotometric Determination of the pKa

This experiment leverages the distinct spectral differences between the cation and carbinol forms to determine the equilibrium constant.

Objective: To determine the pKa of the malachite green cation/carbinol base equilibrium.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of malachite green (e.g., 1 mM) in deionized water.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from 4.0 to 9.0 (e.g., phosphate or universal buffer systems).

-

Sample Preparation: For each pH value, add a small, constant volume of the malachite green stock solution to a known volume of the buffer to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 10-20 µM).

-

Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a sufficient time. As noted by Goldacre and Phillips (1949), the reaction can take hours to reach equilibrium near the pKa.[5]

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the malachite green cation (~618 nm). Also, measure the absorbance of a fully protonated sample (in pH 4 buffer, A_acid) and a fully deprotonated sample (in pH 12 buffer, A_base, which should be near zero at 618 nm).

-

Data Analysis:

-

Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - A_base) / (A_acid - A) ] where A is the absorbance at a given pH.

-

Plot pH versus log[ (A - A_base) / (A_acid - A) ]. The pKa is the x-intercept where the log term is zero.

-

Protocol 2: LC-MS/MS Analysis in Aquaculture Samples

This protocol outlines a robust method for the simultaneous quantification of malachite green (MG) and its primary metabolite, leucomalachite green (LMG), which is often co-analyzed with the carbinol form in residue monitoring.[17][18][19]

Objective: To extract and quantify MG and LMG residues from fish tissue.

Caption: Figure 2. Workflow for LC-MS/MS analysis of Malachite Green.

Methodology:

-

Sample Preparation: Accurately weigh homogenized fish tissue (e.g., 5-10 g).[17]

-

Extraction: Add an extraction solvent (e.g., acetonitrile and a buffer like 50 mmol/L ammonium formate) and homogenize thoroughly.[17][19] The buffer helps stabilize the analytes.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 4000 rpm for 10 min) to pellet solid debris.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to clean the sample and concentrate the analytes.[19]

-

Elution: Elute the MG and LMG from the cartridge using acetonitrile.[19]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[19]

-

LC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column (e.g., Luna C18).[19]

-

Mobile Phase: Employ a gradient elution using a buffered mobile phase (e.g., acetonitrile and ammonium formate buffer).[17][19]

-

Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This allows for detection limits as low as 0.1 ng/g.[19]

-

Conclusion

This compound base is more than a mere chemical curiosity; it is the lynchpin in the complex behavior of the malachite green system. Its properties—colorlessness, lipophilicity, and heightened sensitivity to photodegradation—govern the compound's environmental fate, bioavailability, and analytical detection. For researchers in toxicology, environmental science, and food safety, a thorough understanding of the dynamic equilibrium between the carbinol and cationic forms is not just advantageous, it is essential for the design of meaningful experiments and the accurate interpretation of results. The methodologies and data presented herein provide a robust framework for navigating the chemistry of this important and controversial compound.

References

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Photodegradation of malachite green and this compound under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photodegradation of malachite green and this compound under irradiation with different wavelength ranges | TU Dresden [fis.tu-dresden.de]

- 9. researchgate.net [researchgate.net]

- 10. chemos.de [chemos.de]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Absorption [Malachite green] | AAT Bioquest [aatbio.com]

- 13. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Toxicological effects of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. mhlw.go.jp [mhlw.go.jp]

- 18. scispace.com [scispace.com]

- 19. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Synthesis of Malachite Green Carbinol from Benzaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis of Malachite Green Carbinol Base from benzaldehyde and N,N-dimethylaniline. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, critical process parameters, and optimization strategies. We will detail the two-stage synthesis, which proceeds through the formation of the colorless leucomalachite green intermediate, followed by an oxidative transformation to the malachite green cation and subsequent conversion to the target carbinol base. This guide emphasizes the causality behind experimental choices, providing a robust framework for reproducible and high-yield synthesis.

Theoretical Framework: Unraveling the Reaction Mechanism

The synthesis of the triphenylmethane scaffold of malachite green is a classic example of electrophilic aromatic substitution. The overall process can be dissected into two primary stages: the acid-catalyzed condensation to form the leuco base, and the subsequent oxidation to generate the final chromophore system, which exists in a pH-dependent equilibrium with its carbinol form.

Stage 1: Acid-Catalyzed Condensation to Leucomalachite Green

The initial step involves the reaction of one molar equivalent of benzaldehyde with two molar equivalents of N,N-dimethylaniline. This reaction requires an acid catalyst, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), or tin tetrachloride (SnCl₄), to proceed efficiently.[1][2][3] The role of the acid catalyst is paramount; it protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[4][5]

This activated electrophile is then attacked by the electron-rich para-position of an N,N-dimethylaniline molecule, forming a carbocation intermediate.[5] This intermediate is subsequently stabilized by reaction with a second molecule of N,N-dimethylaniline, ultimately leading to the formation of 4,4'-bis(dimethylamino)triphenylmethane, commonly known as leucomalachite green (LMG).[2][6] LMG is a colorless compound because the central methane carbon is sp³-hybridized, isolating the three aromatic rings and preventing the formation of an extended conjugated π-system necessary for absorbing visible light.[6]

Caption: Figure 1: Mechanism of Leucomalachite Green Formation

Stage 2: Oxidation and Hydrolysis to this compound

The colorless leuco base is then oxidized to form the intensely colored malachite green (MG) cation.[2] This transformation is critical as it establishes the extended π-conjugation across the three aromatic rings, which is responsible for the dye's strong absorption band around 621 nm.[6] Common oxidizing agents for this step include lead dioxide (PbO₂) or manganese dioxide (MnO₂).[1][4]

The resulting malachite green cation exists in a pH-dependent equilibrium with its colorless carbinol base (also known as the pseudobase).[1][7] The pKa for this equilibrium is approximately 6.9.[1][4] At pH values below 6.9, the colored cationic form predominates. Above this pH, the equilibrium shifts towards the formation of the neutral, colorless carbinol, where a hydroxyl group is attached to the central carbon atom.[4][8] Therefore, the synthesis of the carbinol base is achieved by oxidizing the leuco compound and then adjusting the pH of the solution to the alkaline range to precipitate the desired product.

Synthesis Pathway and Experimental Workflow

The overall synthesis is a robust, two-step procedure that can be reliably executed with standard laboratory equipment. The workflow involves the initial condensation reaction, followed by workup to isolate the leuco base, and then the final oxidation and pH adjustment to yield the carbinol.

Caption: Figure 2: Experimental Workflow for MGCB Synthesis

Detailed Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The reagents used are hazardous and must be handled with care.

Protocol 1: Synthesis of Leucomalachite Green (LMG)

This protocol is optimized for high yield by using tin tetrachloride as a catalyst and a specific molar ratio of reactants.[4][9]

Materials & Reagents:

-

Benzaldehyde

-

N,N-Dimethylaniline

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 molar equivalent) and N,N-dimethylaniline (3 molar equivalents).[4] An excess of N,N-dimethylaniline helps to drive the reaction to completion.

-

Catalyst Addition: While stirring, carefully and slowly add tin tetrachloride (SnCl₄) (0.1 to 0.2 molar equivalents relative to benzaldehyde).[4][9] Caution: The reaction is exothermic; add the catalyst slowly and consider using an ice bath for cooling if necessary.

-

Reaction: Heat the reaction mixture to 115-120°C and maintain this temperature with vigorous stirring for 4 hours.[4]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of benzaldehyde.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the viscous mixture in dichloromethane.

-

Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude leucomalachite green. The product is typically a solid or a viscous oil.

Protocol 2: Oxidation to this compound Base

This protocol uses lead dioxide for the oxidation of the leuco base.[2][10]

Materials & Reagents:

-

Crude Leucomalachite Green (from Protocol 1)

-

Hydrochloric acid (HCl), concentrated

-

Acetic acid, glacial

-

Lead(IV) oxide (PbO₂)

-

Sodium hydroxide (NaOH) solution

-

Distilled water

Equipment:

-

Large beaker or flask with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a large beaker, prepare an acidic solution by mixing hydrochloric acid (e.g., 27 g) and acetic acid (e.g., 4 g) in a large volume of water (e.g., 2.5-3.0 L).[2][10] Add the crude leucomalachite green (e.g., 10 g dry weight) to this solution and stir until it dissolves.

-

Oxidation: While stirring continuously, slowly add a thin paste of pure lead dioxide (e.g., 7.5 g) in water.[2][10] A deep green color should develop rapidly.

-

Continue stirring the mixture at room temperature for approximately 2 hours after the addition is complete to ensure full oxidation.[10]

-

Filtration: Filter the reaction mixture using a Buchner funnel to remove the unreacted lead dioxide and any lead salts formed.

-

Carbinol Precipitation: Transfer the green filtrate to a clean beaker. While stirring, slowly add sodium hydroxide solution to make the solution distinctly alkaline (pH > 8). The color will fade as the malachite green cation is converted to the carbinol base, which precipitates as a colorless or pale solid.[10]

-

Isolation and Purification: Cool the mixture to enhance precipitation. Collect the solid product by filtration, wash it thoroughly with cold distilled water until the washings are neutral, and dry the final product.

Optimization and Critical Parameters

The yield and purity of this compound are highly dependent on several key parameters. Careful control of these factors is essential for a successful synthesis.

| Parameter | Recommended Condition | Rationale & Field Insights | Reference |

| Molar Ratio | 1:3 (Benzaldehyde:N,N-DMA) | A stoichiometric excess of N,N-dimethylaniline maximizes the conversion of the limiting reagent (benzaldehyde) and reduces the formation of mono-substituted byproducts. Ratios of 1:2 or 1:5 have been shown to result in lower yields. | [4] |

| Catalyst Choice | Tin tetrachloride (SnCl₄) | While various acid catalysts like HCl, H₂SO₄, and p-toluenesulfonic acid are effective, SnCl₄ has been reported to provide higher yields under milder conditions, acting as a potent Lewis acid to activate the benzaldehyde. | [4][9] |

| Reaction Temperature | 115-120°C | This temperature range provides sufficient thermal energy to overcome the activation barrier for the condensation reaction without promoting significant byproduct formation or degradation of reactants. | [4] |

| Reaction Time | ~4 hours (Condensation) | Monitoring by TLC is crucial. A 4-hour period is generally sufficient for complete consumption of benzaldehyde. Prolonged reaction times can lead to the formation of N-demethylated and other side products. | [4] |

| pH Control (Final Step) | pH > 8 | The conversion of the colored malachite green cation to the colorless carbinol base is an equilibrium process governed by pH. Ensuring an alkaline environment is critical for maximizing the precipitation and yield of the final carbinol product. | [1][4] |

Purification and Characterization

While the described protocol yields a relatively pure product, further purification may be necessary for specific applications.

-

Purification: Unreacted benzaldehyde and N,N-dimethylaniline can be removed from the crude leuco base by steam distillation before the oxidation step.[2][10] The final carbinol product can be purified by recrystallization from a suitable solvent like light petroleum or an ethanol-water mixture.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

-

Melting Point: Comparison with the literature value.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the carbinol and the C-N and aromatic C-H stretches.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and integration of protons and carbons.

-

UV-Visible Spectroscopy: In acidic solution, the carbinol will convert back to the colored cation, showing the characteristic strong absorbance maximum around 621 nm.[6] The carbinol itself in a neutral organic solvent will not show this absorbance.

-

Safety Considerations

-

N,N-Dimethylaniline: Is toxic, a suspected carcinogen, and readily absorbed through the skin. Handle with extreme care in a fume hood.

-

Benzaldehyde: Is harmful if swallowed and can cause skin and eye irritation.

-

Acid Catalysts (HCl, SnCl₄): Are highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.

-

Lead(IV) Oxide (PbO₂): Is a strong oxidizer and is toxic (heavy metal hazard). Avoid inhalation of dust and ensure proper disposal according to institutional guidelines.

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solved: What is Malachite green ? How is it prepared? [Chemistry] [gauthmath.com]

- 4. benchchem.com [benchchem.com]

- 5. (f) Malachite green is another synthetic dye. Draw the reaction mechanism.. [askfilo.com]

- 6. Malachite green - Wikipedia [en.wikipedia.org]

- 7. Photodegradation of malachite green and this compound under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound base (EVT-305608) | 510-13-4 [evitachem.com]

- 9. journalcmpr.com [journalcmpr.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to Malachite Green Carbinol (CAS 510-13-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Malachite Green Carbinol, also known as bis(p-(dimethylamino)phenyl)phenylmethanol. It delves into its chemical nature, synthesis, analytical quantification, toxicological profile, and environmental fate. This document is intended to be a valuable resource for professionals in research and development, offering both foundational knowledge and practical insights into the handling and study of this compound.

Introduction: The Chameleon-Like Nature of a Triphenylmethane Compound

This compound (CAS 510-13-4) is the colorless, carbinol base form of the intensely colored triphenylmethane dye, Malachite Green.[1] Its significance in scientific research stems not from the carbinol form itself, but from its dynamic equilibrium with the chromatic Malachite Green cation and its reduced metabolite, Leucomalachite Green.[2] This tripartite relationship governs its applications, biological activity, and environmental persistence. Understanding the transitions between these forms is paramount for any researcher working with this class of compounds.

While historically used as a dye for materials like silk, leather, and paper, and as a potent, albeit now largely banned, antifungal and antiparasitic agent in aquaculture, its scientific applications are more nuanced.[3][4] In the laboratory, it finds use as a biological stain and a pH indicator.[3] However, concerns over its toxicity and that of its metabolites have led to stringent regulations and a need for sensitive detection methods.[5] This guide will explore the fundamental chemistry that drives these properties and the technical considerations for its study.

Physicochemical Properties and Structural Elucidation

This compound is a green crystalline solid with the molecular formula C₂₃H₂₆N₂O and a molecular weight of 346.47 g/mol .[6][7] It is relatively insoluble in water but soluble in organic solvents.[2][8] The key to its behavior lies in the central sp³-hybridized carbon atom bonded to a hydroxyl group. This structure lacks the extended π-conjugation necessary for the absorption of visible light, rendering it colorless.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 510-13-4 | [1] |

| Molecular Formula | C₂₃H₂₆N₂O | [6][8] |

| Molecular Weight | 346.47 g/mol | [7] |

| Appearance | Green crystalline solid | [9] |

| Melting Point | 112-114 °C | [10] |

| Boiling Point | 526.2 °C at 760 mmHg | [10] |

| Solubility in Water | ~500 µg/L | [2] |

| pKa (for the equilibrium with the cation) | 6.9 (at 25 °C) | [2][11] |

| UV Absorbance Peak (λmax) | 447 nm | [12] |

The Critical pH-Dependent Equilibrium

The most crucial chemical property of this compound is its pH-dependent equilibrium with the Malachite Green cation. In acidic to neutral solutions, the hydroxyl group is protonated and eliminated as water, leading to the formation of a planar, sp²-hybridized carbocation. This cation possesses an extensive delocalized π-electron system, which is responsible for its strong absorption of visible light at approximately 617 nm, resulting in its characteristic brilliant green color.[2][13][14] The equilibrium has a pKa of 6.9, meaning that at this pH, the concentrations of the carbinol and cationic forms are equal.[2][11]

Caption: Equilibrium between this compound and its colored cationic form.

In strongly alkaline conditions (pH > 12), the equilibrium shifts significantly towards the colorless carbinol form.[2] Conversely, in strongly acidic conditions (pH < 1), the molecule can become diprotonated, leading to a yellow color.[2] This pH sensitivity is the basis for its use as a pH indicator, with a transition from yellow to green around pH 0.2-2.0 and from green to colorless around pH 11.6-14.0.[9]

Synthesis and Chemical Reactions

Synthesis Pathway

The synthesis of Malachite Green and its carbinol base is a well-established process in organic chemistry. It typically proceeds in two main steps: the formation of the leuco base followed by oxidation.

Caption: General synthesis pathway for Malachite Green and its carbinol form.

Step-by-Step Synthesis Protocol (Illustrative):

-

Part 1: Synthesis of Leuco-malachite Green

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde and N,N-dimethylaniline in a 1:2 molar ratio.

-

Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

-

Heat the mixture under reflux at 100°C for several hours (e.g., 24 hours).

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to make it alkaline.

-

Perform steam distillation to remove any unreacted starting materials.

-

The leuco base will precipitate as a solid. Isolate the product by filtration, wash thoroughly with water, and dry.

-

-

Part 2: Oxidation to Malachite Green and Conversion to Carbinol

-

Dissolve the dried leuco base in an acidic aqueous solution (e.g., a mixture of hydrochloric and acetic acids).

-

Slowly add an oxidizing agent, such as a paste of lead dioxide (PbO₂), with vigorous stirring.

-

Continue stirring for a few hours to ensure complete oxidation.

-

Filter the solution to remove the excess oxidizing agent and any solid byproducts.

-

To the filtrate containing the Malachite Green cation, add a base (e.g., sodium hydroxide solution) to raise the pH and precipitate the this compound.

-

Isolate the carbinol product by filtration, wash with water, and dry.[15]

-

Self-Validation: The successful synthesis can be validated by observing the characteristic color changes. The formation of the leuco base results in a colorless to off-white solid. Upon oxidation and acidification, the intense green color of the Malachite Green cation should appear. Subsequent basification should lead to the disappearance of the green color as the carbinol form precipitates. Further characterization can be performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Analytical Methodologies for Quantification

Due to the toxicity and persistence of Malachite Green and its metabolites, highly sensitive and specific analytical methods are required for their detection, particularly in food products like aquacultured fish. The primary analytical target is often the sum of Malachite Green and Leucomalachite Green, as the latter is the major and more persistent residue.[1]

Sample Preparation: A Critical Step

The extraction of these compounds from complex matrices like fish tissue is a critical step that dictates the accuracy and reliability of the analysis. A widely used approach involves:

-

Homogenization: The tissue sample is homogenized to ensure uniformity.

-

Extraction: The homogenized sample is extracted with a mixture of an aqueous buffer (e.g., ammonium acetate buffer) and an organic solvent like acetonitrile.

-

Liquid-Liquid Partitioning: The extract is then partitioned with a non-polar solvent such as dichloromethane to isolate the analytes.

-

Oxidation: Since Leucomalachite Green is colorless and lacks the chromophore for visible detection, it is often oxidized to the colored Malachite Green form. This is typically achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[16] This allows for the quantification of the total residue as Malachite Green.

-

Solid-Phase Extraction (SPE) Cleanup: The extract is further purified using SPE cartridges (e.g., alumina or cation exchange) to remove interfering matrix components.[17]

Instrumental Analysis: LC-MS/MS as the Gold Standard

While spectrophotometric methods can be used for screening, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmation and quantification due to its high sensitivity and specificity.[17][18]

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Malachite Green and its deuterated internal standard are monitored.

Table 2: Validation Parameters for a Typical UHPLC-MS/MS Method for Malachite Green and Leucomalachite Green in Fish Tissue

| Parameter | Typical Value | Source(s) |

| Limit of Detection (LOD) | 0.25 - 0.44 µg/kg | [16][18] |

| Limit of Quantification (LOQ) | 0.5 µg/kg | [18] |

| Recovery | 85.9 - 93.9% | [16] |

| Linearity (R²) | > 0.95 | [18] |

| Decision Limit (CCα) | 0.161 - 0.44 µg/kg | [17][18] |

| Detection Capability (CCβ) | 0.218 - 0.75 µg/kg | [17][18] |

Toxicology and Mechanism of Action

The toxicological profile of Malachite Green and its metabolites is a significant concern, leading to its ban in aquaculture in many countries.[5] The carbinol form is more lipophilic than the cation, facilitating its passage through cell membranes. Once inside the cell, it can be metabolized to both the colored cation and the reduced Leucomalachite Green.[19]

Acute and Chronic Toxicity

Malachite Green exhibits moderate acute oral toxicity. The oral LD50 in rats has been reported to be around 275 mg/kg.[2][20] It is a skin and severe eye irritant.[21] Chronic exposure is of greater concern due to its potential for mutagenesis and carcinogenesis.[19]

Table 3: Summary of Toxicological Data for Malachite Green

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 275 mg/kg | [2][20] |

| LD50 | Mouse | Oral | 50 mg/kg | |

| Mutagenicity | Salmonella typhimurium (Ames test) | In vitro | Mutagenic with metabolic activation | [20] |

| Carcinogenicity | Rat, Mouse | In vivo | Evidence of tumor promotion | [22] |

Genotoxicity and the Role of Metabolic Activation

The primary concern regarding the toxicity of this group of compounds is their genotoxicity. While Malachite Green itself can intercalate with DNA, the more significant threat comes from the metabolic activation of its reduced form, Leucomalachite Green.[19]

Caption: Metabolic activation of Leucomalachite Green leading to DNA adducts.

Studies have shown that Leucomalachite Green is metabolized in vivo to N-demethylated and N-oxidized derivatives, including primary and secondary arylamines.[23] These metabolites are structurally similar to known carcinogenic aromatic amines. Following further metabolic activation, likely to highly reactive electrophilic species such as nitrenium ions, they can covalently bind to DNA, forming DNA adducts.[22][23] These adducts can lead to mutations during DNA replication and are considered a key initiating event in chemical carcinogenesis.[24]

Stability and Degradation

The environmental fate of this compound is influenced by its stability to light and its susceptibility to biological degradation.

Photodegradation

This compound is significantly more sensitive to photodegradation than its colored cationic form.[25] Studies have shown that solar photolysis is a major sink for this compound in the environment. The quantum yields for the photodegradation of the carbinol form are substantially higher than those for the dye form, particularly in the UV-A and UV-B regions of the spectrum.[25] This suggests that under sunlit conditions, the colorless carbinol form will degrade more rapidly.

Table 4: Quantum Yields (Φ) for Photodegradation

| Compound | Wavelength Range (nm) | Quantum Yield (Φ) | Source(s) |

| This compound | 280-312 | 4.3 x 10⁻³ | [25] |

| 313-410 | 5.8 x 10⁻³ | [25] | |

| Malachite Green Cation | 280-312 | 4.8 x 10⁻⁵ | [25] |

| 313-365 | 1.1 x 10⁻⁵ | [25] |

Biodegradation

Malachite Green and its derivatives can be degraded by various microorganisms, particularly white-rot fungi, which secrete ligninolytic enzymes.[26] Enzymes such as laccases and manganese peroxidases have been shown to effectively decolorize and degrade Malachite Green.[26][27] The degradation pathways often involve N-demethylation and cleavage of the triphenylmethane structure, leading to less toxic metabolites.[26][28] This enzymatic degradation offers a promising avenue for the bioremediation of water contaminated with these dyes.

Applications in Research and Development

While its use in consumer products and aquaculture is highly restricted, Malachite Green and its derivatives have niche applications in research.

-

Biological Staining: Malachite Green is used as a counterstain in various histological staining protocols.[9]

-

pH Indicator: Its distinct color changes at different pH values make it a useful, albeit not commonly used, pH indicator.[9]

-

Phosphate Detection Assays: The Malachite Green assay is a widely used colorimetric method for the sensitive detection of inorganic phosphate. This assay is employed in numerous biochemical studies to measure the activity of ATPases and GTPases.[29]

-

Fluorescent Probes and Biosensors: Although Malachite Green itself has low fluorescence in solution, its fluorescence can be significantly enhanced upon binding to specific molecules or in viscous environments. This property has been exploited in the development of fluorescent probes and biosensors.[30][31][32][33] For example, it can be used in fluorogen-activating protein (FAP) systems for live-cell imaging.[33]

The direct application of this compound in drug development is not well-documented. Its primary relevance to this field is likely indirect, through its use in high-throughput screening assays (e.g., phosphate detection assays for enzyme inhibitors) or as a structural basis for the design of novel fluorescent probes.[3][34]

Conclusion and Future Perspectives

This compound is a compound of significant scientific interest due to its intricate relationship with its colored cationic form and its reduced metabolite. While its practical applications as a dye and biocide have been curtailed by its toxicological profile, it remains a valuable tool in certain research contexts. The in-depth understanding of its chemistry, particularly the pH-dependent equilibrium and metabolic activation pathways, is crucial for researchers in environmental science, toxicology, and biochemistry.

Future research will likely focus on the development of more efficient and environmentally benign methods for the degradation of Malachite Green and its derivatives from contaminated environments. Furthermore, the unique photophysical properties of the Malachite Green scaffold will continue to be explored for the design of advanced fluorescent probes and biosensors for a variety of applications in diagnostics and cell biology. For professionals in drug development, the established Malachite Green-based assays will continue to be a workhorse for high-throughput screening campaigns.

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. [PDF] Laccase-Catalyzed Decolorization of Malachite Green: Performance Optimization and Degradation Mechanism | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound base (EVT-305608) | 510-13-4 [evitachem.com]

- 9. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fao.org [fao.org]

- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 13. omlc.org [omlc.org]

- 14. Absorption [Malachite green] | AAT Bioquest [aatbio.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. Publication Unavailable [rawdatalibrary.net]

- 20. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US20070254323A1 - Malachite green derivatives for immunoassay reagents to detect malachite green - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Photodegradation of malachite green and this compound under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Laccase-Catalyzed Decolorization of Malachite Green: Performance Optimization and Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Linking Enzymatic Oxidative Degradation of Lignin to Organics Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 28. S-EPMC4447439 - Laccase-catalyzed decolorization of malachite green: performance optimization and degradation mechanism. - OmicsDI [omicsdi.org]

- 29. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. medchemexpress.com [medchemexpress.com]

- 31. L-tryptophan carbon dots as a fluorescent probe for malachite green detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Fluorescence detection of malachite green and cations (Cr3+, Fe3+ and Cu2+) by a europium-based coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 34. This compound base hydrochloride | Biochemical Assay Reagents | 123333-61-9 | Invivochem [invivochem.com]

malachite green carbinol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Malachite Green Carbinol

Abstract

Malachite green (MG), a triphenylmethane dye, has seen widespread use as a potent antifungal and antiparasitic agent in aquaculture. However, its application is contentious due to significant toxicological concerns, including cytotoxicity, genotoxicity, and potential carcinogenicity. The biological activity of malachite green is intrinsically linked to a pH-dependent equilibrium involving its chromatic cationic form and its colorless, lipophilic carbinol base. This guide provides a comprehensive technical analysis of the mechanism of action of this compound, focusing on its role as a pro-drug that facilitates cellular entry before conversion to the active, toxic cation. We will dissect the physicochemical properties governing its uptake, the intracellular activation process, its primary molecular targets, and the resultant cytotoxic effects. Furthermore, this document furnishes detailed experimental protocols for researchers investigating these mechanisms, grounding all assertions in authoritative scientific literature.

Physicochemical Dynamics: The Gateway to Cellular Entry

The biological impact of malachite green cannot be understood without first appreciating its dynamic chemical nature in aqueous solutions. The molecule exists in a sensitive equilibrium between three primary forms: the colored N,N-dimethylated diaminotriphenylmethane cation (MG+), the colorless carbinol base (MGC or MG-OH), and the reduced leuco-malachite green (LMG).[1][2] The transition between the cationic and carbinol forms is dictated primarily by pH.

In acidic to neutral environments, the molecule exists predominantly as the water-soluble, green-colored MG+ cation.[3] As the pH increases into the alkaline range (pH > 8.0), the MG+ cation readily combines with a hydroxyl ion to form the neutral, colorless this compound.[3][4] This reaction is reversible, with a reported pKa of 6.9, signifying that at physiological pH (~7.4), a significant portion of the molecule is poised to convert to the carbinol form.[4][5][6]

The critical distinction between these two forms lies in their lipophilicity. The carbinol base is significantly more lipid-soluble and less water-soluble than its cationic counterpart.[4][7] This property is the cornerstone of its mechanism of action, transforming the molecule from an externally applied agent into an efficient cellular infiltrator.

Diagram: pH-Dependent Equilibrium of Malachite Green

Caption: pH-dependent equilibrium between the different forms of malachite green.

Table 1: Comparative Properties of Malachite Green Forms

| Property | Malachite Green Cation (MG+) | This compound (MGC) | Leuco-Malachite Green (LMG) |

| Appearance | Green, Crystalline[8] | Colorless, Solid[9] | Colorless |

| Charge | Cationic (+) | Neutral | Neutral |

| Water Solubility | High (e.g., 66.67 g/L as chloride salt)[2] | Low (~500 µg/L)[2][4] | Low |

| Lipophilicity | Low | High[4][7] | High |

| Primary Role | Active toxicant, DNA intercalator[10] | Cellular uptake (pro-drug)[7] | Persistent metabolite, DNA adduct formation[1][10] |

The "Trojan Horse" Mechanism: Cellular Uptake and Activation

The prevailing model for malachite green's entry into cells is akin to a "Trojan Horse" strategy. The externally applied agent, often in its cationic form, equilibrates in the aqueous environment. The formation of the neutral, lipophilic carbinol base is the key that unlocks the cellular gate.[7]

-

Membrane Permeation: Due to its high lipid solubility, the this compound molecule readily diffuses across the phospholipid bilayer of the cell membrane, a barrier that is relatively impermeable to the charged cationic form.[7]

-

Intracellular Ionization: Once inside the cell, the carbinol encounters the slightly acidic environment of various intracellular compartments, such as endosomes, lysosomes, or even the nucleus. This lower pH environment drives the equilibrium to shift, causing the carbinol to release a hydroxyl ion and revert to the toxic, planar, cationic MG+ form.[11]

-

Cellular Entrapment and Toxicity: This intracellular conversion effectively traps the molecule within the cell, as the newly formed cation cannot easily diffuse back across the membrane. The accumulation of the MG+ cation leads to direct engagement with its molecular targets, initiating a cascade of cytotoxic events.[11]

This mechanism ensures a high intracellular concentration of the active toxicant, even when the external concentration is relatively low.

Diagram: Cellular Uptake and Activation Pathway

Caption: "Trojan Horse" mechanism of this compound cellular entry.

Molecular Targets and Cytotoxic Consequences

Once activated within the cell, the MG+ cation exerts its toxicity through multiple pathways, primarily targeting nucleic acids and inducing severe oxidative stress.

Genotoxicity and DNA Interaction

The planar, cationic structure of MG+ makes it an effective DNA intercalating agent.[10] It preferentially inserts itself between the base pairs of the DNA double helix, particularly in A:T-rich regions.[1][10] This physical disruption of the DNA structure interferes with critical cellular processes like replication and transcription.

Furthermore, studies have shown that MG+ can bind to and stabilize non-canonical DNA structures, such as G-quadruplexes, which are often found in telomeres and gene promoter regions.[12][13] This interaction can dysregulate gene expression and compromise genomic stability.

While the cation intercalates, the major metabolite, leucomalachite green (LMG), poses a different genotoxic threat. LMG is structurally analogous to carcinogenic aromatic amines and can be metabolically activated to form reactive intermediates that covalently bind to DNA, forming DNA adducts.[1][10][14] These adducts are mutagenic lesions that can lead to permanent changes in the genetic code if not repaired. The combined effect of intercalation by MG+ and adduct formation by activated LMG metabolites results in significant DNA damage, including strand breaks and chromosomal aberrations, ultimately triggering apoptotic pathways.[15][16][17]

Oxidative Stress and Lipid Peroxidation

A significant component of malachite green's toxicity stems from its ability to induce the formation of reactive oxygen species (ROS).[18][19] The metabolism of MG, potentially involving the cytochrome P450 enzyme system, generates free radicals.[20] This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.

The primary targets of this oxidative damage are the polyunsaturated fatty acids within cellular membranes. ROS initiate a chain reaction known as lipid peroxidation, which degrades membranes, compromises their integrity, and leads to the formation of cytotoxic byproducts.[2][19] This damage affects the plasma membrane as well as the membranes of organelles like mitochondria, disrupting cellular respiration and energy production. The chronic oxidative stress and cellular damage induced by MG are believed to contribute to its activity as a tumor promoter.[10]

Metabolic Transformation

In vivo, MG is readily metabolized. A primary pathway is the reduction of the MG+ cation to the colorless and lipophilic leucomalachite green (LMG) by reductases, including the cytochrome P450 system.[1][20] LMG is more persistent in tissues than the parent compound, having a much longer biological half-life, thereby serving as a long-term reservoir for potential toxicity.[1][14] Other metabolic pathways include N-demethylation and N-oxidation, which produce various secondary and primary arylamine metabolites that can be further activated into toxic species.[14]

Experimental Methodologies

Investigating the complex mechanism of this compound requires a multi-faceted experimental approach. Below are standardized protocols for key assays.

Protocol: Spectrophotometric Analysis of pH-Dependent Equilibrium

This protocol allows for the quantification of the equilibrium shift between the MG+ cation and the carbinol base as a function of pH.

Objective: To determine the absorbance spectrum of malachite green across a range of pH values and observe the conversion to the carbinol form.

Materials:

-

Malachite green oxalate or chloride stock solution (e.g., 1 mM in deionized water)

-

A series of buffer solutions with pH values ranging from 4.0 to 12.0 (e.g., acetate, phosphate, borate buffers)

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Prepare Dilutions: For each pH buffer, prepare a solution of malachite green at a final concentration of ~10-20 µM. For example, add 10 µL of 1 mM MG stock to 990 µL of the respective buffer. Vortex briefly to mix.

-

Equilibration: Allow the solutions to equilibrate at room temperature for at least 15-20 minutes. The conversion to the carbinol form is time-dependent.[21]

-

Spectrophotometer Setup: Blank the spectrophotometer using the corresponding buffer solution for each pH value.

-

Absorbance Measurement: Scan the absorbance of each solution from 400 nm to 700 nm. The peak absorbance for the MG+ cation is typically around 617-620 nm.[4][8]

-

Data Analysis: Plot the absorbance at ~618 nm as a function of pH. A significant decrease in absorbance at higher pH values indicates the conversion of the colored MG+ cation to the colorless carbinol form.[3]

Protocol: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay provides a sensitive method for detecting DNA strand breaks in individual cells exposed to a genotoxic agent like malachite green.

Objective: To visualize and quantify DNA fragmentation in cells following treatment with malachite green.

Materials:

-

Mammalian cell line (e.g., L929, MRC-5)[15]

-

Complete cell culture medium

-

Malachite green solution

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA

-

Low melting point agarose (LMA) and normal melting point agarose (NMA)

-

Comet assay slides (or frosted microscope slides)

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold, ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., Comet Assay IV, ImageJ)

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat cells with various concentrations of malachite green (e.g., 0.1 µM to 50 µM) for a defined period (e.g., 24 hours).[15][16] Include a negative (vehicle) control and a positive control (e.g., H₂O₂).

-

Cell Harvesting: Wash cells with PBS, then detach them using trypsin. Resuspend cells in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix ~20 µL of the cell suspension with ~80 µL of molten LMA (at 37°C). Quickly pipette the mixture onto a slide pre-coated with NMA. Cover with a coverslip and solidify on ice for 10 minutes.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind nucleoids.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage of ~1 V/cm (~25 V) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides 2-3 times with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using image analysis software to quantify parameters like % DNA in the tail, tail length, and tail moment.

Diagram: Comet Assay Workflow

Caption: Standard workflow for the single cell gel electrophoresis (Comet) assay.

Conclusion and Future Directions

The mechanism of action of this compound is a classic example of a pro-drug strategy, where the physicochemical properties of a neutral, lipophilic precursor are exploited to overcome the cellular membrane barrier. Intracellular, pH-mediated conversion to the active MG+ cation leads to accumulation and subsequent cytotoxicity driven by DNA damage and severe oxidative stress. The persistence of its reductive metabolite, leucomalachite green, adds a layer of chronic toxicity through the formation of covalent DNA adducts.

This dual mechanism of genotoxicity, coupled with its ability to induce ROS, underscores the significant health risks associated with malachite green exposure and justifies the regulatory scrutiny it has received.

Future research should focus on:

-

Identifying Specific Protein Targets: While DNA is a primary target, identifying specific enzymes or signaling proteins inhibited or activated by MG+ could reveal novel aspects of its toxicity.

-

Characterizing Transporter Interactions: Investigating whether membrane transporters contribute to the influx or efflux of MG and its metabolites could provide a more nuanced understanding of its cellular pharmacokinetics.

-

Differential Cellular Susceptibility: Exploring why certain cell types or organisms are more susceptible to MG toxicity could elucidate key metabolic or repair pathways involved in detoxification.

A deeper understanding of these mechanisms is crucial for developing safer alternatives in aquaculture and for accurately assessing the risk to human and environmental health.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. KR101355395B1 - The measuring method of malachite green concentration in aqueous solution by adjusting the pH - Google Patents [patents.google.com]

- 4. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation of malachite green and this compound under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20070254323A1 - Malachite green derivatives for immunoassay reagents to detect malachite green - Google Patents [patents.google.com]

- 8. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Publication Unavailable [rawdatalibrary.net]

- 11. pH-triggered solubility and cytotoxicity changes of malachite green derivatives incorporated in liposomes for killing cancer cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. Interaction of malachite green with guanine-rich single-stranded DNA: preferential binding to a G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Malachite green induces genotoxic effect and biochemical disturbances in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The cytotoxic properties of malachite green are associated with the increased demethylase, aryl hydrocarbon hydroxylase and lipid peroxidation in primary cultures of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dose-response effects of malachite green on free radical formation, lipid peroxidation and DNA damage in Syrian hamster embryo cells and their modulation by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biotransformation of Malachite Green by the Fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fao.org [fao.org]

malachite green carbinol pH-dependent equilibrium

An In-Depth Technical Guide to the pH-Dependent Equilibrium of Malachite Green Carbinol

Abstract

Malachite green (MG), a triphenylmethane dye, is renowned for its intense color and broad utility, from a biological stain to an antifungal agent in aquaculture.[1][2] However, its chromatic properties are intrinsically linked to the surrounding chemical environment, specifically the pH. In aqueous solutions, malachite green exists in a dynamic, pH-dependent equilibrium between its intensely colored cationic form and a colorless carbinol (or pseudobase) form.[3][4][5][6] This guide provides a comprehensive exploration of this equilibrium, detailing the underlying chemical principles, providing field-proven experimental protocols for its characterization, and offering insights into the kinetics of the transformation. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this classic chemical system.

The Chemistry of Malachite Green's Chromism

Malachite green's vibrant blue-green color arises from the extensive conjugation across its three phenyl rings, which allows for the absorption of light in the visible spectrum, with a maximum absorbance (λmax) at approximately 617-618 nm.[7][8] This colored species is a cation, often denoted as MG⁺.

The equilibrium at the heart of its pH-dependent behavior is the reaction of this cation with hydroxide ions (OH⁻) to form a neutral, colorless carbinol molecule, MGOH.[1][9][10]

MG⁺ (Colored Cation) + OH⁻ ⇌ MGOH (Colorless Carbinol)

This reaction is reversible. The addition of hydroxide ions (increase in pH) drives the equilibrium to the right, causing the color to fade. Conversely, the addition of acid (decrease in pH) shifts the equilibrium to the left, restoring the color. The central carbon atom of the triphenylmethane structure is the site of this transformation. In the colored cation, this carbon is sp² hybridized and part of a delocalized π-system. The attack by a hydroxide ion converts this carbon to sp³ hybridization, destroying the conjugation and resulting in the colorless carbinol form.[1]

This equilibrium is characterized by a pKa value of approximately 6.9.[4][5][6][7][11] At a pH equal to the pKa, the concentrations of the colored MG⁺ and colorless MGOH forms are equal.

-

At pH < 6.9: The equilibrium favors the protonated, intensely colored MG⁺ form.

-

At pH > 6.9: The equilibrium shifts towards the deprotonated, colorless MGOH carbinol form.

-

In very strong acid (pH < 2.0): A second protonation event can occur, leading to a yellow-colored dication (MGH²⁺).[7][12]

-

In very strong base (pH > 11.6): The solution becomes fully colorless as the equilibrium is pushed almost completely to the carbinol form.[7]

Visualizing the Core Equilibrium

The diagram below illustrates the fundamental transformation between the colored and colorless species.

Caption: pH-driven equilibrium between cationic (colored) and carbinol (colorless) forms of Malachite Green.

Quantitative Characterization: Spectrophotometric Determination of pKa

The most direct method to characterize this equilibrium is to determine the pKa value experimentally. A spectrophotometric titration is an elegant and precise approach, leveraging the distinct spectral differences between the two forms. This protocol relies on the Beer-Lambert Law (A = εbc), where absorbance (A) is directly proportional to concentration (c).

Principle of the Method

By preparing a series of solutions with identical total malachite green concentration but varying, known pH values, we can monitor the change in absorbance at the λmax of the colored species (MG⁺). As the pH increases, the concentration of MG⁺ decreases, and the absorbance at 617 nm will drop. A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pH at which [MG⁺] = [MGOH], which, by definition, is the pKa of the indicator.

Experimental Protocol

Objective: To determine the pKa of malachite green via spectrophotometric titration.

Materials:

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Malachite Green stock solution (e.g., 1.0 x 10⁻⁴ M in deionized water)

-

Buffer solutions covering a pH range from ~5 to ~9 (e.g., phosphate buffers)

-

0.1 M HCl and 0.1 M NaOH for fine pH adjustments

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 20 minutes for lamp stability.

-

Set the wavelength to the λmax of MG⁺ (~617 nm).[13]

-

-

Preparation of pH Series:

-

Label a series of 10 mL volumetric flasks (e.g., 10 flasks).

-

To each flask, add a precise volume of buffer solution to control the pH. Aim for a range of pH values spanning the expected pKa (e.g., pH 5.0, 5.5, 6.0, 6.5, 6.8, 7.0, 7.2, 7.5, 8.0, 8.5).

-

Causality: Using buffers is critical. They resist drastic pH changes upon the addition of the slightly acidic/basic dye solution, ensuring the final measured pH is accurate and stable for each sample.

-

-

Sample Preparation:

-

To each volumetric flask containing buffer, pipette an identical, precise volume of the malachite green stock solution (e.g., 1.00 mL).

-

Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.

-

Causality: Adding the same amount of MG to each flask ensures that the total concentration of dye (i.e., [MG⁺] + [MGOH]) is constant across all samples. This is a fundamental requirement for the subsequent data analysis.

-

-

Measurement:

-

Measure and record the final, stable pH of each solution using a calibrated pH meter.

-

Use a solution at very low pH (e.g., pH 2, where the dye is fully in the MG⁺ form) to measure the maximum absorbance (A_acid).

-

Use a solution at very high pH (e.g., pH 12, where the dye is fully in the MGOH form) to measure the minimum absorbance (A_base). This should be near zero at 617 nm.

-

Measure and record the absorbance of each buffered sample at 617 nm.

-

Data Analysis and Interpretation

The Henderson-Hasselbalch equation can be adapted for this system:

pH = pKa + log ( [MGOH] / [MG⁺] )

The ratio of concentrations can be expressed in terms of absorbance values:

log ( [MGOH] / [MG⁺] ) = log ( (A_acid - A) / (A - A_base) )

Where:

-

A_acid is the absorbance when the dye is fully in its acidic, colored form (MG⁺).

-

A_base is the absorbance when the dye is fully in its basic, colorless form (MGOH).

-

A is the absorbance of the sample at a given pH.

A plot of pH (y-axis) versus log((A_acid - A) / (A - A_base)) (x-axis) should yield a straight line. The y-intercept of this line is the pKa.

Data Summary Table

| Sample | Measured pH | Absorbance at 617 nm (A) | log((A_acid - A) / (A - A_base)) |

| Acid Ref | 2.0 | 1.250 (A_acid) | N/A |

| 1 | 5.5 | 1.235 | -1.92 |

| 2 | 6.0 | 1.188 | -1.25 |

| 3 | 6.5 | 0.982 | -0.58 |

| 4 | 6.9 | 0.630 | 0.01 |

| 5 | 7.3 | 0.295 | 0.59 |

| 6 | 7.8 | 0.095 | 1.18 |

| 7 | 8.3 | 0.025 | 1.85 |

| Base Ref | 12.0 | 0.005 (A_base) | N/A |

| Note: Data are illustrative. |

Kinetics of the Color Fading Reaction

The equilibrium is dynamic, and the rate at which it is established is a key parameter. The reaction of malachite green with hydroxide is a classic kinetics experiment.[9][14]

Rate = k[MG⁺]ˣ[OH⁻]ʸ

To simplify this rate law, the experiment is typically conducted under "pseudo-first-order" conditions.[10][14]

Principle of Pseudo-First-Order Kinetics

By using a large excess of hydroxide (e.g., [OH⁻] is at least 100 times greater than [MG⁺]), the concentration of OH⁻ remains effectively constant throughout the reaction.[14] The rate law can then be simplified:

Rate = k'[MG⁺]ˣ

where k' (the pseudo-rate constant) = k[OH⁻]ʸ.

By plotting the appropriate function of [MG⁺] versus time, the order of the reaction with respect to MG⁺ (x) can be determined. For this reaction, it is typically found to be first order (x=1).[9][13]

-

A plot of ln[A] vs. time will be linear if the reaction is first-order with respect to MG⁺. The slope of this line is -k'.

By determining k' at several different (but still excess) concentrations of OH⁻, one can determine the order with respect to hydroxide (y) and the true rate constant (k).

Experimental Workflow Diagram

Caption: Workflow for the kinetic analysis of malachite green fading under pseudo-first-order conditions.

Summary of Physicochemical Properties

| Property | Malachite Green Cation (MG⁺) | This compound (MGOH) |

| CAS Number | 569-64-2 (chloride salt)[7] | 510-13-4[15][16][17] |

| Molecular Formula | C₂₃H₂₅N₂⁺ (cation only) | C₂₃H₂₆N₂O[15][16] |

| Appearance | Green crystalline solid / Blue-green in solution[7] | Colorless/White solid[15][18] |

| λmax (in water) | ~617 nm[3][13] | No significant absorbance in visible range |

| pKa | 6.9[4][5][6][7][11] | N/A |

Conclusion

The pH-dependent equilibrium of malachite green and its carbinol form is a foundational concept in physical organic chemistry with practical implications in analytical chemistry, environmental science, and drug formulation. The transition from a highly colored, conjugated system to a colorless, non-conjugated structure is visually striking and readily quantifiable. By employing spectrophotometric techniques, researchers can precisely determine the pKa governing this equilibrium and dissect the kinetics of the transformation. The protocols and principles outlined in this guide provide a robust framework for investigating this system, enabling a deeper understanding of how molecular structure and chemical environment dictate physicochemical properties.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. researchgate.net [researchgate.net]

- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]